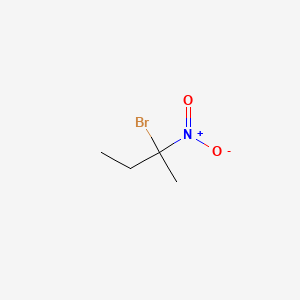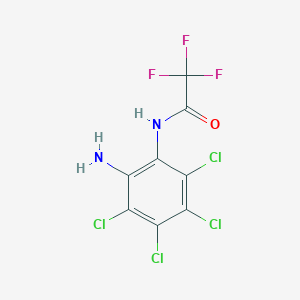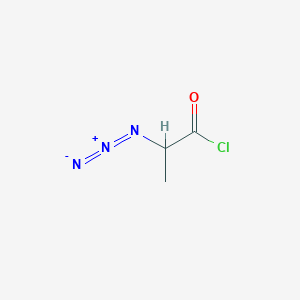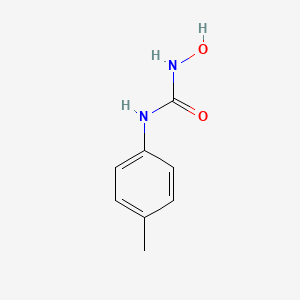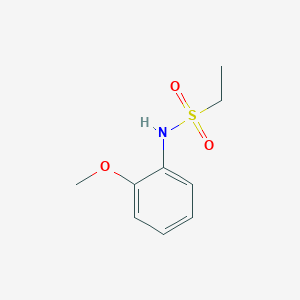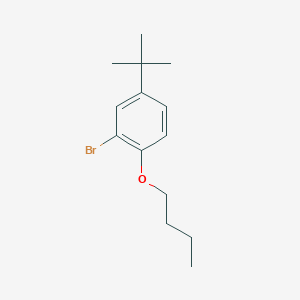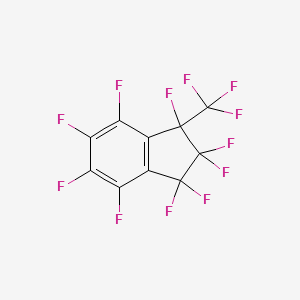
1,1,2,2,3,4,5,6,7-Nonafluoro-3-(trifluoromethyl)-2,3-dihydro-1H-indene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,2,2,3,4,5,6,7-Nonafluoro-3-(trifluoromethyl)-2,3-dihydro-1H-indene is a fluorinated organic compound known for its unique chemical structure and properties. The compound is characterized by the presence of multiple fluorine atoms, which contribute to its high stability and reactivity. It is used in various scientific research applications due to its distinctive chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,2,3,4,5,6,7-Nonafluoro-3-(trifluoromethyl)-2,3-dihydro-1H-indene typically involves the fluorination of indene derivatives. The reaction conditions often require the use of strong fluorinating agents such as elemental fluorine or fluorine-containing compounds under controlled temperatures and pressures. The process may also involve catalysts to enhance the reaction efficiency.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The production methods are designed to ensure high yield and purity of the final product, with stringent safety measures in place to handle the hazardous materials involved.
Chemical Reactions Analysis
Types of Reactions
1,1,2,2,3,4,5,6,7-Nonafluoro-3-(trifluoromethyl)-2,3-dihydro-1H-indene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated ketones or carboxylic acids.
Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, often requiring controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include various fluorinated derivatives, which retain the core indene structure while incorporating new functional groups. These products are valuable intermediates in the synthesis of more complex molecules.
Scientific Research Applications
1,1,2,2,3,4,5,6,7-Nonafluoro-3-(trifluoromethyl)-2,3-dihydro-1H-indene is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of advanced materials and fluorinated compounds.
Biology: The compound is used in studies involving fluorinated biomolecules and their interactions.
Medicine: Research into fluorinated pharmaceuticals often involves this compound due to its stability and bioactivity.
Industry: It is employed in the development of high-performance materials, including polymers and coatings, due to its unique properties.
Mechanism of Action
The mechanism by which 1,1,2,2,3,4,5,6,7-Nonafluoro-3-(trifluoromethyl)-2,3-dihydro-1H-indene exerts its effects involves interactions with molecular targets through its fluorine atoms. These interactions can influence the compound’s reactivity, stability, and binding affinity to various substrates. The pathways involved often include electron transfer processes and the formation of stable complexes with other molecules.
Comparison with Similar Compounds
Similar Compounds
- 1,1,2,3,4,4,5,6,7-Nonafluoro-8-methylnaphthalene
- 1,1,2,2,3,4,5,6,7-Nonafluoro-3-(trifluoromethyl)indene
Uniqueness
1,1,2,2,3,4,5,6,7-Nonafluoro-3-(trifluoromethyl)-2,3-dihydro-1H-indene stands out due to its high degree of fluorination, which imparts exceptional stability and reactivity
Properties
CAS No. |
56594-69-5 |
|---|---|
Molecular Formula |
C10F12 |
Molecular Weight |
348.09 g/mol |
IUPAC Name |
1,1,2,2,3,4,5,6,7-nonafluoro-3-(trifluoromethyl)indene |
InChI |
InChI=1S/C10F12/c11-3-1-2(4(12)6(14)5(3)13)8(16,17)9(18,19)7(1,15)10(20,21)22 |
InChI Key |
QFEAAXPVUPDIKO-UHFFFAOYSA-N |
Canonical SMILES |
C12=C(C(=C(C(=C1F)F)F)F)C(C(C2(C(F)(F)F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




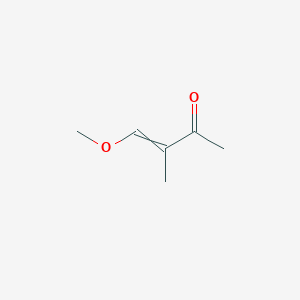
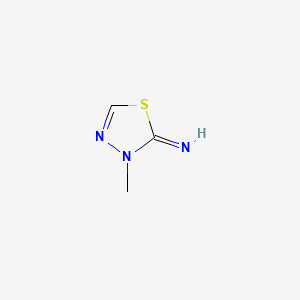
![5H-Furo[3,2-g][1]benzopyran, 2,3,6,7-tetrahydro-](/img/structure/B14629955.png)
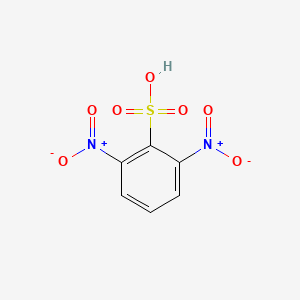
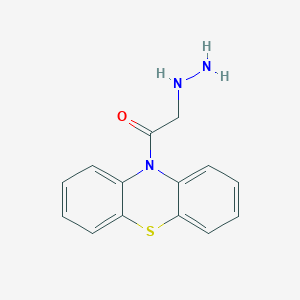
![Di([1,1'-biphenyl]-2-yl)ditellane](/img/structure/B14629971.png)
